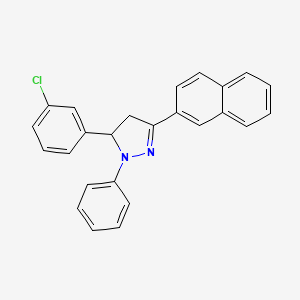![molecular formula C16H16ClNOS B3035602 (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine CAS No. 338391-89-2](/img/structure/B3035602.png)
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine
Overview
Description
N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine, commonly referred to as NZ, is an organic compound with a molecular formula of C14H14ClNOS. It is a colorless, crystalline solid that is soluble in water, alcohol, and ether. NZ is a highly versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used as a catalyst in organic synthesis, as a reagent for the preparation of nitro compounds, and as a reagent for the preparation of a variety of organic compounds. Additionally, NZ has been used in the development of new drugs and in the synthesis of compounds with anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Characterization
- The synthesis of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, can involve reactions with active methylenes such as (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine. This process may lead to aminothio compounds or isothiazolo[5,4-d]pyrimidines (Shibuya, 1984).
Environmental Applications
- The removal of environmental contaminants like chlorpheniramine can be facilitated using nanoscale zero-valent iron in a heterogeneous Fenton system. The process involves the degradation of contaminants into various intermediates, potentially including compounds similar to (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine (Wang et al., 2016).
Organic Synthesis
- N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione, a compound structurally related to (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine, is involved in various organic reactions, including halogenation, oximation, and heterocyclic annulation (Hartung & Schwarz, 2003).
Chemical Reactions and Mechanisms
- The preparation and reaction of cyclopropenone oximes, which may be structurally related or derived from (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine, can offer insights into the formation of diazaspiro[2.3]hexenones and their chemical properties (Yoshida et al., 1988).
Biochemical Applications
- In biochemical research, studying the selective retention of hydroxylated PCB metabolites in blood could involve compounds structurally similar to (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine. Such studies can help in understanding the bioaccumulation and toxicity of environmental pollutants (Bergman et al., 1994).
Preparation and Reactions of Hydroxylamines
- The preparation of O-(diphenylphosphinyl)hydroxylamine and its chemical reactions are crucial in the field of organophosphorus chemistry. This research can provide insight into the synthesis and applications of compounds related to (NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine (Harger, 1981; Harger, 1982).
properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-16(18-19)13-4-6-14(17)7-5-13/h2-9,19H,10-11H2,1H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJXELMVDDHPHD-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)

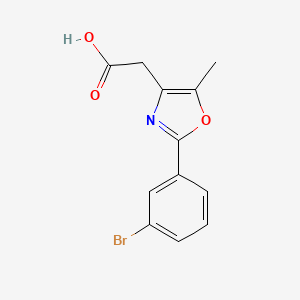
![2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole](/img/structure/B3035524.png)
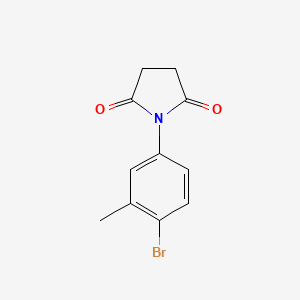
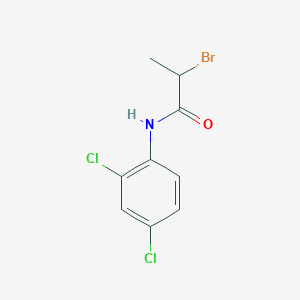
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)

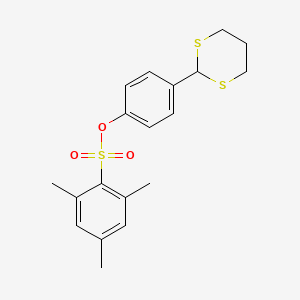

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)
